Product packaging for Methyl benzo[d]isothiazole-4-carboxylate(Cat. No.:)

Methyl benzo[d]isothiazole-4-carboxylate

Cat. No.: B13666045
M. Wt: 193.22 g/mol
InChI Key: BKDHKSWMVQNAAN-UHFFFAOYSA-N
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Description

Methyl benzo[d]isothiazole-4-carboxylate (CAS 1378676-29-9) is a high-purity chemical building block featuring a benzo[d]isothiazole core, a privileged scaffold in medicinal chemistry . This compound is supplied with a molecular formula of C9H7NO2S and a molecular weight of 193.22 g/mol . It is a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in oncology. The benzisothiazole moiety is a versatile structure in drug discovery, and derivatives based on this scaffold have demonstrated significant antiproliferative activity against challenging cancer cell lines, including melanoma and prostate cancer, with mechanisms of action involving the inhibition of tubulin polymerization . Researchers utilize this ester in conjugation reactions and as a precursor for generating carboxylic acid derivatives or more complex amide-functionalized molecules for structure-activity relationship (SAR) studies . It is essential for handling and storage to maintain the integrity of the product; this compound requires storage at 2-8°C . This product is intended for research purposes in a laboratory setting only and is not classified as a drug or cosmetic. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S B13666045 Methyl benzo[d]isothiazole-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 1,2-benzothiazole-4-carboxylate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-8-7(6)5-10-13-8/h2-5H,1H3

InChI Key

BKDHKSWMVQNAAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=NSC2=CC=C1

Origin of Product

United States

Synthetic Methodologies for Methyl Benzo D Isothiazole 4 Carboxylate and Its Derivatives

Strategies for Constructing the Benzo[d]isothiazole Core

The construction of the benzo[d]isothiazole ring system is primarily achieved through synthetic routes that assemble the heterocyclic portion onto a pre-existing benzene (B151609) ring. These methods can be categorized based on the key bond-forming step and whether the assembly occurs via an intramolecular cyclization of a single precursor or an intermolecular coupling of multiple fragments.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a prominent strategy for synthesizing the benzo[d]isothiazole core, typically involving a pre-functionalized phenyl substrate that already contains the necessary nitrogen and sulfur atoms, or precursors that lead to their formation. The final ring-closing step is what defines the specific approach.

The formation of the nitrogen-sulfur bond is a common and effective method for the final ring-closing step in the synthesis of benzo[d]isothiazole derivatives, particularly for benzo[d]isothiazol-3(2H)-ones. This approach often utilizes 2-mercaptobenzamides as key starting materials, which undergo oxidative cyclization. nih.govarkat-usa.org

A variety of catalytic systems have been developed to facilitate this transformation. For instance, copper(I) iodide has been used to catalyze the reaction of 2-mercapto-N-substituted benzamides in the presence of oxygen, providing 2-substituted benzo[d]isothiazolones in good yields. arkat-usa.org This method is notable for its scalability. arkat-usa.org Beyond copper, other transition metals have been explored. An iron(III) complex has also been shown to effectively catalyze N-S bond formation from 2,2'-disulfanediyldibenzamides. arkat-usa.org

Metal-free conditions have also been established for this key transformation. An electrochemical synthesis has been developed that proceeds via an intramolecular N-H/S-H coupling of 2-mercaptobenzamides, generating hydrogen gas as the only byproduct. nih.govarkat-usa.org Another metal-free approach employs potassium bromide (KBr) as a catalyst under an oxygen atmosphere. nih.govarkat-usa.org In this system, it is proposed that oxygen facilitates the in situ formation of bromine, which oxidizes the thiol to form an S-Br bond, followed by ring closure. arkat-usa.org

Catalyst/ReagentStarting MaterialProduct TypeKey Features
Copper(I) iodide / O₂2-Mercapto-N-substituted benzamides2-Substituted benzo[d]isothiazolonesGram-scale synthesis demonstrated. arkat-usa.org
Iron(III) complex2,2'-DisulfanediyldibenzamidesBenzo[d]isothiazolonesUtilizes a stable mononuclear iron complex. arkat-usa.org
KBr / O₂ortho-AmidoarylthiolsBenzo[d]isothiazolonesMetal-free; proceeds via in situ bromine generation. arkat-usa.org
Electrolysis2-MercaptobenzamidesN-Substituted benzo[d]isothiazolonesMetal-free; H₂ is the only byproduct. nih.govarkat-usa.org

While less common for benzo[d]isothiazoles compared to their benzothiazole (B30560) isomers, intramolecular C-S bond formation represents another viable cyclization strategy. This approach typically involves a precursor where the nitrogen and a sulfur-containing group are correctly positioned, and the final step creates a bond between a benzene-ring carbon and the sulfur atom.

One notable example involves a one-pot synthesis of benzo[d]isothiazoles starting from ortho-haloarylamidines and elemental sulfur. This reaction proceeds through an oxidative cyclization that involves the formation of both N-S and C-S bonds. arkat-usa.org Although this is a cascade process, the formation of the C-S bond is a critical step in constructing the final heterocyclic ring. The reaction generally requires high temperatures to achieve the desired transformation. arkat-usa.org

Intermolecular Approaches and Fragment Coupling

Intermolecular strategies involve the construction of the benzo[d]isothiazole core by combining two or more separate molecular fragments. These methods offer flexibility as they build the ring system from simpler, more readily available starting materials.

This approach constructs the benzo[d]isothiazole ring by reacting a benzene-based precursor containing a nitrogen functionality (or a precursor to it) with a sulfur-containing reagent. A common strategy involves the reaction of 2-halobenzamides with various sulfur sources. nih.gov For example, 2-halobenzamides can undergo a cascade reaction with elemental sulfur (S₈) in the presence of a copper catalyst to yield benzo[d]isothiazol-3(2H)-ones. nih.gov This process involves the formation of both C–S and N–S bonds in a single operation. nih.gov Similar transformations have been achieved using potassium thiocyanate (B1210189) (KSCN) or carbon disulfide (CS₂) as the sulfur source. nih.gov

Transition metal catalysis is a powerful tool for constructing the benzo[d]isothiazole core through intermolecular coupling. These methods often involve C-H activation or cross-coupling reactions to form the key C-S or N-S bonds.

Copper salts are widely used for these transformations. A procedure utilizing a copper(II) salt facilitates the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides and elemental sulfur under alkaline and aerobic conditions. arkat-usa.org Other copper(I) and (II) salts have also shown good catalytic activity in this reaction. arkat-usa.org In a different approach, a copper-catalyzed cascade reaction between 2-halobenzamides and elemental sulfur provides a direct route to benzo[d]isothiazol-3(2H)-ones. nih.gov This methodology has been extended to use recyclable nano-nickel ferrite (B1171679) catalysts as well. nih.gov

Nickel-catalyzed reactions have also been developed. For instance, a nickel-catalyzed direct C-H activation of benzamides, assisted by a directing group, allows for the reaction with elemental sulfur to form the benzo[d]isothiazolone ring. arkat-usa.org This C-H functionalization strategy offers an efficient way to construct the C-S and N-S bonds required for the heterocyclic core. nih.gov

Metal CatalystBenzene PrecursorSulfur/Nitrogen SourceProduct TypeKey Features
Copper(II) salts2-Bromo-N-arylbenzimidamidesElemental Sulfur (S₈)Benzo[d]isothiazolesAnnulation proceeds under alkaline and aerobic conditions. arkat-usa.org
Copper(I) chloride2-HalobenzamidesElemental Sulfur (S₈)Benzo[d]isothiazol-3(2H)-onesCascade reaction forming C-S and N-S bonds. nih.gov
Nano-NiFe₂O₄2-HalobenzamidesElemental Sulfur (S₈)Benzo[d]isothiazol-3(2H)-onesUtilizes a recyclable nano-catalyst. nih.gov
Nickel(II) triflateBenzamides (with directing group)Elemental Sulfur (S₈)Benzo[d]isothiazolonesProceeds via C-H activation. arkat-usa.org
Metal-Free Synthetic Protocols

In recent years, the development of metal-free synthetic methods for the construction of the benzo[d]isothiazole scaffold has gained considerable attention due to their environmental and economic advantages. These protocols often rely on oxidative cyclization reactions of appropriately substituted benzene derivatives.

One notable metal-free approach involves the intramolecular oxidative cyclization of 2-thiobenzamides. While specific examples leading directly to 4-carboxylated derivatives are not extensively documented, the general strategy provides a viable pathway. For instance, the cyclization of 2-(alkylsulfanyl)benzamides can be mediated by reagents like Selectfluor in the presence of an acid, leading to the formation of the benzo[d]isothiazolone ring. arkat-usa.org

Another promising metal-free strategy is the one-pot synthesis from ortho-haloarylamidines and elemental sulfur. This method proceeds through an oxidative N-S/C-S bond formation. Although this reaction may require elevated temperatures and extended reaction times, it offers a direct route to the benzo[d]isothiazole core from readily available starting materials. arkat-usa.org The reaction's success is often influenced by the electronic nature of the substituents on the aromatic rings. arkat-usa.org

Furthermore, an efficient metal-free preparation of benzo[d]isothiazol-3-amines has been described starting from 3-substituted-2-fluorobenzonitriles. The process involves a nucleophilic aromatic substitution with sodium sulfide, followed by reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to furnish the aminobenzo[d]isothiazole core. arkat-usa.org Subsequent modification of the amino group could potentially lead to the desired carboxylate functionality.

A summary of representative metal-free synthetic strategies for the benzo[d]isothiazole core is presented in the table below.

Starting MaterialReagentsProductKey Features
2-(Ethylsulfanyl)benzamidesSelectfluor, HClN-substituted benzo[d]isothiazolonesMetal-free transformation.
ortho-HaloarylamidinesElemental SulfurBenzo[d]isothiazolesOne-pot oxidative N-S/C-S bond formation.
3-Substituted-2-fluorobenzonitrilesNa2S, NH3, NaOClBenzo[d]isothiazol-3-aminesEfficient and metal-free.

Introduction of the Ester Functionality at the C-4 Position

The introduction of a methyl ester group at the C-4 position of the benzo[d]isothiazole ring is a critical step in the synthesis of the target molecule. This can be achieved either through direct esterification of a pre-existing carboxylic acid or by chemical modification of other functional groups.

The most straightforward method for the synthesis of methyl benzo[d]isothiazole-4-carboxylate is the direct esterification of benzo[d]isothiazole-4-carboxylic acid. This classical transformation is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This process, known as Fischer-Speier esterification, is an equilibrium reaction, and is often driven to completion by using an excess of methanol or by removing the water formed during the reaction. masterorganicchemistry.com

Alternatively, transesterification can be employed if a different ester of benzo[d]isothiazole-4-carboxylic acid is available. This involves reacting the ester with methanol in the presence of an acid or base catalyst to yield the desired methyl ester.

In cases where benzo[d]isothiazole-4-carboxylic acid is the synthetic precursor, it can be converted to the corresponding methyl ester through a two-step process involving the formation of an acid chloride. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the more reactive benzo[d]isothiazole-4-carbonyl chloride. Subsequent reaction of this acid chloride with methanol, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, affords this compound in high yield. libretexts.org

Another synthetic route involves the conversion of a nitrile group at the C-4 position. If 4-cyanobenzo[d]isothiazole is available, it can be hydrolyzed under acidic or basic conditions to yield benzo[d]isothiazole-4-carboxylic acid, which can then be esterified as described above. Direct conversion of the nitrile to the methyl ester can also be achieved under specific acidic methanolysis conditions, although this is a less common approach.

PrecursorReagentsProductReaction Type
Benzo[d]isothiazole-4-carboxylic acidMethanol, H₂SO₄This compoundFischer Esterification
Benzo[d]isothiazole-4-carboxylic acid1. SOCl₂ 2. Methanol, BaseThis compoundAcid Chloride Formation and Esterification
4-Cyanobenzo[d]isothiazole1. H₃O⁺ or OH⁻ 2. Methanol, H⁺This compoundNitrile Hydrolysis and Esterification

Post-Synthetic Functionalization and Derivatization Strategies

Further diversification of the this compound scaffold can be achieved through post-synthetic functionalization, targeting either the benzene moiety or the isothiazole (B42339) ring.

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the fused isothiazole ring and the methyl carboxylate group will influence the position of substitution. The isothiazole ring is generally considered to be electron-withdrawing, which would deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta-position relative to the fusion. However, the precise regioselectivity will be a result of the combined electronic effects of both the heterocyclic ring and the ester group. Common electrophilic aromatic substitution reactions that could be applied include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid).

The isothiazole ring of this compound also offers opportunities for functionalization, although it is generally less reactive towards electrophilic attack than the benzene ring. The reactivity of the isothiazole ring can be influenced by the substituents present. For instance, lithiation of the isothiazole ring followed by quenching with an electrophile is a potential strategy for introducing substituents. However, the presence of the ester group might interfere with such reactions.

Transformations involving the sulfur atom, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, can also be performed. These modifications can significantly alter the electronic properties and biological activity of the molecule. Additionally, cleavage and rearrangement of the isothiazole ring can occur under certain conditions, leading to the formation of different heterocyclic systems. nih.gov

Modifications of the Methyl Ester Group

The methyl ester group at the 4-position of the benzo[d]isothiazole ring is a versatile functional handle that allows for the synthesis of various derivatives, including carboxylic acids, amides, and alcohols. These transformations are fundamental in medicinal chemistry for structure-activity relationship studies.

The conversion of this compound to its corresponding carboxylic acid, Benzo[d]isothiazole-4-carboxylic acid, is typically achieved through saponification. This reaction involves the hydrolysis of the ester under basic conditions, followed by an acidic workup.

The general mechanism for saponification involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol. The final step is the protonation of the carboxylate salt with a strong acid (e.g., HCl) to furnish the desired carboxylic acid. youtube.comyoutube.com

High-temperature water, with or without a base, can also serve as a green medium for the hydrolysis of methyl benzoates. For instance, studies on various methyl benzoates have shown that slightly alkaline water (e.g., 2% KOH) at temperatures between 200°C and 300°C can achieve quantitative saponification, even for sterically hindered esters.

Table 1: General Conditions for Saponification of Methyl Esters

Reagents Solvent(s) Temperature Workup Typical Yield
NaOH Methanol / Water Reflux Acidification (HCl) High
LiOH THF / Water Room Temp. Acidification (HCl) High
KOH Water 200-300°C Acidification Quantitative

Amidation: The methyl ester can be converted into a variety of amides through direct amidation with primary or secondary amines. researchgate.net While this reaction can be sluggish, it can be facilitated by catalysts. Heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have shown high activity in the direct amidation of various esters with amines under solvent-free conditions, offering the advantage of being reusable. researchgate.net The synthesis of benzothiazole amide derivatives has been achieved through nucleophilic acyl substitution, where an amine reacts with an activated carboxylic acid (like an acyl chloride), a common strategy that can be adapted from the corresponding carboxylic acid obtained via hydrolysis. nih.gov

Reduction: The ester group can be reduced to a primary alcohol, yielding (Benzo[d]isothiazol-4-yl)methanol. This transformation is a key step in creating structural diversity. Common reducing agents for esters include strong hydrides like lithium aluminum hydride (LiAlH₄). However, milder and more selective methods are often preferred. Sodium borohydride (B1222165) (NaBH₄), typically unreactive with esters, can be effective in the presence of activating agents. For instance, the activation of the corresponding carboxylic acid with 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P®) followed by reduction with NaBH₄ provides the alcohol in excellent yields under mild conditions. core.ac.uk Manganese(I)-catalyzed hydrosilylation represents another modern method for the efficient reduction of esters to alcohols. organic-chemistry.org

Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry emphasize the use of environmentally benign methods to reduce waste, avoid hazardous solvents, and improve energy efficiency. These principles have been applied to the synthesis of benzothiazole and benzo[d]isothiazole scaffolds. nih.govresearchgate.net

Solvent-free, or solid-phase, synthesis offers significant environmental benefits by eliminating the need for volatile organic solvents. organic-chemistry.org Molecular iodine has been utilized in one-pot, solid-phase, solvent-free reactions to produce benzothiazole derivatives in excellent yields with short reaction times. nih.gov Another approach involves using elemental sulfur as a traceless oxidizing agent in a solvent-free and catalyst-free synthesis of benzazoles from alkylamines and ortho-substituted anilines. organic-chemistry.org These methods reduce costs and simplify purification processes. nih.gov

The use of water as a reaction solvent and the development of recyclable catalysts are cornerstones of green chemistry.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient method for synthesizing benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with aldehydes catalyzed by cetyltrimethyl ammonium (B1175870) bromide (CTAB) in water, which acts as a micellar catalyst. scispace.com In some cases, recyclable heterogeneous catalysts like tetra-substituted sulfonated cobalt phthalocyanine (B1677752) have been used to synthesize benzo[d]isothiazol-3(2H)-ones in aqueous media under an oxygen atmosphere. nih.gov

Reusable Catalysts: The development of catalysts that can be easily recovered and reused minimizes waste and cost. Nano-nickel ferrite (nano-NiFe₂O₄) has been employed as a recyclable catalyst for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and elemental sulfur. nih.gov Similarly, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles in aqueous medium under mild conditions. organic-chemistry.org

Table 2: Examples of Environmentally Benign Catalytic Systems

Catalyst System Reaction Type Solvent Key Advantages
CTAB Condensation Water Green solvent, simple work-up. scispace.com
Nano-NiFe₂O₄ Cascade C-S/N-S formation DMF Recyclable catalyst. nih.gov
Samarium triflate Condensation Water Reusable catalyst, mild conditions. organic-chemistry.org
Molecular Iodine Condensation Solvent-free High yield, rapid, no solvent. nih.gov

Electrochemistry is emerging as a powerful green tool in organic synthesis, using electricity as a clean reagent to replace conventional chemical oxidants or reductants. researchgate.netmdpi.com An electrochemical dehydrogenative cyclization has been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. researchgate.netmdpi.com

This method typically involves constant-current electrolysis in an undivided cell, often using a platinum or carbon anode and a carbon cathode. researchgate.netmdpi.com The reaction proceeds via an intramolecular N-S bond formation through N-H/S-H coupling, generating hydrogen gas as the only byproduct. researchgate.net This process offers several advantages, including mild reaction conditions, short reaction times, and the avoidance of metal catalysts and external chemical oxidants. researchgate.net

A proposed mechanism involves the anodic oxidation of the thiol group of the 2-mercaptobenzamide to a thiyl radical. This is followed by an intramolecular cyclization and further oxidation and deprotonation steps to yield the final benzo[d]isothiazol-3(2H)-one product. mdpi.com

Reaction Mechanisms and Reactivity Profile

Mechanistic Pathways of Benzo[d]isothiazole Core Formation

The construction of the benzo[d]isothiazole scaffold is a focal point of synthetic organic chemistry, with several strategies developed to assemble the heterocyclic ring system. These methods can be broadly classified based on the nature of the bond-forming steps, including oxidative cyclizations, nucleophilic aromatic substitutions, and cascade reactions. arkat-usa.org The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule. arkat-usa.org

Oxidative cyclization represents a prominent strategy for forming the benzo[d]isothiazole core, typically involving the intramolecular formation of a nitrogen-sulfur (N-S) bond. These reactions utilize an oxidant to facilitate the ring-closing process from a pre-functionalized benzene (B151609) derivative.

One common approach involves the oxidative dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.com In this method, the N-H and S-H bonds of the substrate undergo coupling to form the crucial N-S bond. This transformation can be catalyzed by various systems, including copper(I) salts under an oxygen atmosphere, which serves as the terminal oxidant. mdpi.comnih.gov Mechanistic studies suggest that disulfide intermediates may be involved in these processes. mdpi.com Alternative catalysts, such as potassium bromide (KBr) or electrochemical methods, have also been employed to achieve this transformation, highlighting the versatility of oxidative N-S bond formation. mdpi.com

Another powerful oxidative pathway is the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. arkat-usa.org This method proceeds via a C-H activation mechanism. The reaction is typically optimized with a rhodium catalyst, such as [Cp*Rh(MeCN)3][SbF6]2, and an oxidant like silver acetate (B1210297) (AgOAc). Density Functional Theory (DFT) calculations support a mechanism involving a Rh(I)/Rh(III) redox cycle. arkat-usa.org Similarly, copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with elemental sulfur provides an alternative route to the benzo[d]isothiazole system. arkat-usa.orgorganic-chemistry.org

A summary of representative oxidative cyclization conditions is presented below.

Starting MaterialCatalyst/ReagentOxidantKey Bond FormationRef
2-MercaptobenzamidesCu(I) saltsO₂Intramolecular N-S mdpi.comnih.gov
2-MercaptobenzamidesKBrO₂Intramolecular N-S mdpi.com
2-MercaptobenzamidesElectrochemical-Intramolecular N-S mdpi.com
Benzimidates[Cp*Rh(MeCN)3][SbF6]2AgOAcC-H Activation/N-S arkat-usa.org
2-Bromo-N-arylbenzimidamidesCuBr₂Sulfur PowderAnnulation/N-S, C-S arkat-usa.orgorganic-chemistry.org
ortho-Haloarylamidines-Sulfur PowderOxidative N-S/C-S arkat-usa.org

Nucleophilic aromatic substitution (SNAr) provides a distinct mechanistic route to the benzo[d]isothiazole core, particularly for precursors bearing a suitable leaving group on the aromatic ring. This pathway involves the displacement of a leaving group, typically a halide, by a sulfur nucleophile to initiate the cyclization sequence.

An example of this approach is the synthesis of benzo[d]isothiazol-3-amines from 2-fluoro-benzonitrile derivatives. arkat-usa.org In the initial step, a sulfur nucleophile, such as sodium sulfide, displaces the fluoride (B91410) ion via an SNAr reaction. The resulting intermediate is then treated with ammonia (B1221849) and an oxidant like sodium hypochlorite (B82951) to furnish the final benzo[d]isothiazole core. arkat-usa.org The efficiency of the initial SNAr step is highly dependent on the electron-withdrawing nature of other substituents on the aromatic ring, which stabilize the negatively charged Meisenheimer complex intermediate.

Cascade reactions, also known as tandem or domino reactions, offer an efficient means of constructing the benzo[d]isothiazole ring system by forming multiple bonds in a single synthetic operation. These processes are valued for their atom economy and operational simplicity.

A notable example is the copper-catalyzed cascade reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS₂). nih.gov The mechanism is believed to proceed through an initial copper-catalyzed C–S bond formation between the 2-halobenzamide and the sulfur source. This is followed by an intramolecular N–S bond cyclization to yield the benzo[d]isothiazole product. nih.gov The choice of ligand, base, and reaction conditions can be crucial for the success of these cascade processes. For instance, L-proline has been identified as an effective ligand in certain copper-catalyzed systems involving CS₂ as the sulfur source. nih.gov These multi-step, one-pot syntheses avoid the isolation of intermediates, thereby streamlining the path to the heterocyclic core. nih.gov

Reactivity of the Methyl Ester Group

The methyl carboxylate group at the 4-position of the benzo[d]isothiazole ring is a key functional handle that undergoes typical ester reactions. Its reactivity is influenced by the electronic properties of the fused aromatic heterocyclic system. The primary reactions of this group are hydrolysis and transesterification.

The hydrolysis of the methyl ester in Methyl benzo[d]isothiazole-4-carboxylate to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. The kinetics of this transformation follow well-established mechanisms for ester hydrolysis.

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, methanol (B129727) is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst. This process is an equilibrium, and the reaction can be driven to completion by using a large excess of water or by removing the methanol as it is formed. nih.gov

Specific kinetic data for the hydrolysis of this compound is not extensively documented, but the rates are expected to be comparable to other aromatic methyl esters. The stability of the isothiazole (B42339) ring under these conditions is a critical factor; harsh conditions could potentially lead to ring-opening side reactions. thieme-connect.de

Transesterification is a process where the methyl group of the ester is exchanged with the alkyl group of an alcohol, converting this compound into a different ester. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. organic-chemistry.org

In acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is driven to completion by using the reactant alcohol as the solvent or by removing the methanol by-product, often through distillation. organic-chemistry.org

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide, which is a more potent nucleophile than the corresponding alcohol. The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently expels a methoxide (B1231860) ion to yield the new ester. To favor product formation, the concentration of the incoming alkoxide must be sufficiently high. organic-chemistry.org

Various catalysts, including scandium(III) triflate and tetranuclear zinc clusters, have been developed to promote transesterification under mild conditions. organic-chemistry.org The reactivity of this compound in transesterification reactions allows for the synthesis of a variety of ester derivatives, which can be useful for modulating the compound's physical properties or for further synthetic transformations.

Nucleophilic Addition to the Carbonyl

The ester functional group in this compound is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. However, unlike aldehydes and ketones which undergo nucleophilic addition, esters typically undergo nucleophilic acyl substitution . This process involves an initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.orgmasterorganicchemistry.com

The general mechanism proceeds through a two-step addition-elimination pathway:

Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In this intermediate, the carbon atom is sp³ hybridized. uomustansiriyah.edu.iq

Elimination: The tetrahedral intermediate is transient. It collapses by reforming the carbon-oxygen double bond and expelling the methoxide (-OCH₃) group, which is a competent leaving group. This results in the substitution of the methoxy (B1213986) group with the incoming nucleophile. libretexts.org

The reactivity of the carbonyl group towards nucleophiles is lower than that of acid chlorides or anhydrides but comparable to other esters. libretexts.org Common reactions include hydrolysis (with water or hydroxide), aminolysis (with ammonia or amines), and transesterification (with other alcohols), typically requiring acidic or basic catalysis. libretexts.orgnih.gov For instance, saponification, or base-catalyzed hydrolysis, proceeds via the attack of a hydroxide (B78521) ion to yield a carboxylate salt, which upon acidification gives the corresponding carboxylic acid. masterorganicchemistry.com

Table 1: Nucleophilic Acyl Substitution Reactions at the Carbonyl Group
ReactionNucleophileProduct TypeConditions
HydrolysisH₂O / OH⁻Carboxylic Acid / CarboxylateAcid or Base Catalysis
AminolysisR-NH₂AmideTypically requires heat
TransesterificationR'-OHDifferent EsterAcid or Base Catalysis
ReductionLiAlH₄Primary AlcoholAnhydrous conditions

Aromaticity and Tautomerism Effects on Reactivity

The benzo[d]isothiazole core is an aromatic system. It consists of a benzene ring fused to an isothiazole ring. The isothiazole ring itself is aromatic, and its fusion with the benzene ring results in a planar, bicyclic system with delocalized π-electrons across both rings. medwinpublishers.com This aromaticity confers significant stability to the ring system. tandfonline.com However, the isothiazole nucleus is known to be remarkably stable to chemical attack by many reducing agents. tandfonline.com

The aromatic nature of the benzo[d]isothiazole system influences its reactivity in several ways:

Ring Stability: The delocalized π-system makes the ring resistant to addition reactions that would disrupt the aromaticity. Reactions typically involve substitution on the benzene portion of the molecule.

Electronic Effects: The fused heterocyclic ring acts as a substituent on the benzene ring, influencing the electron density and directing further substitution. Conversely, the electron-withdrawing methyl carboxylate group deactivates the benzene ring towards electrophilic attack.

Tautomerism is a potential consideration in heterocyclic systems. For the parent benzo[d]isothiazole, significant tautomerism is not expected. However, for derivatives with specific substituents, tautomeric forms can exist. For instance, theoretical studies on related benzothiazole (B30560) derivatives show that amino-imino and thiol-thione tautomerism can occur, with the equilibrium position influenced by substituents and solvent polarity. rsc.orgccsenet.orgccsenet.orgresearchgate.net In the case of this compound, there are no substituents that would lead to common tautomeric forms, and the compound is expected to exist predominantly in the form depicted.

Electrophilic and Nucleophilic Character of the Benzo[d]isothiazole System

The distribution of electron density in this compound defines its electrophilic and nucleophilic sites.

Electrophilic Centers:

Carbonyl Carbon: As discussed, the ester's carbonyl carbon is a primary electrophilic site, susceptible to attack by a wide range of nucleophiles. uomustansiriyah.edu.iq

Aromatic Ring Carbons: The benzene ring, deactivated by the electron-withdrawing ester group and the fused isothiazole ring, can undergo nucleophilic aromatic substitution under forcing conditions, particularly at positions activated by the heterocyclic moiety.

Isothiazole Ring Carbons: In related benzothiazole systems, theoretical calculations have identified the carbon atom adjacent to both the nitrogen and sulfur (C2 in benzothiazole nomenclature) as a significant electrophilic site. ccsenet.orgccsenet.org By analogy, the C3 atom of the benzo[d]isothiazole ring in the target molecule is expected to have electrophilic character.

Nucleophilic Centers:

Nitrogen Atom: The nitrogen atom in the isothiazole ring possesses a lone pair of electrons, making it a potential nucleophilic and basic site. Its basicity is weak due to the lone pair's involvement in the aromatic system.

Sulfur Atom: The sulfur atom also has lone pairs, but its nucleophilicity is generally lower than that of the nitrogen in this context.

Carbonyl Oxygen: The oxygen of the carbonyl group has lone pairs and can act as a Lewis base, for example, by coordinating to a proton or a Lewis acid during catalyzed reactions.

By analogy with benzothiazoles, which undergo various electrophilic and nucleophilic substitution reactions, the benzo[d]isothiazole ring is expected to show complex reactivity. thieme-connect.de The precise sites of electrophilic attack on the benzene ring would be determined by the combined directing effects of the fused isothiazole ring and the deactivating carboxylate group.

Table 2: Predicted Reactive Sites
SiteCharacterPredicted Reactivity
Ester Carbonyl CarbonElectrophilicNucleophilic Acyl Substitution
Benzene RingElectrophilic/NucleophilicElectrophilic or Nucleophilic Aromatic Substitution
Isothiazole NitrogenNucleophilic / BasicProtonation, Alkylation
Isothiazole C3 CarbonElectrophilicAttack by strong nucleophiles

Rearrangement Reactions and Ring Expansion/Contraction

The isothiazole ring, while aromatic, contains a relatively weak N-S bond that can be susceptible to cleavage under certain conditions, potentially leading to rearrangements or ring transformations. tandfonline.com

Rearrangement and Ring Contraction: While specific examples for this compound are not documented, related heterocyclic systems provide insight into plausible reaction pathways. For instance, studies on pyrrolo[2,1-c] tandfonline.comnih.govbenzothiazines, which contain a larger sulfur-nitrogen ring, have shown that they can undergo nucleophile-induced ring contraction to form more stable 1,3-benzothiazole derivatives. beilstein-journals.orgnih.gov This process involves the cleavage of an S-C bond by a nucleophile, followed by an intramolecular cyclization. nih.gov

Cleavage of the N-S bond in the isothiazole ring is also a known process. For example, N-alkylisothiazolium salts undergo ring cleavage with complex metal hydrides. tandfonline.com The synthesis of benzisothiazolones sometimes involves the formation of an N-S bond as the key cyclization step, implying this bond can also be a site of reactivity. nih.gov It is plausible that under reductive conditions or with specific nucleophiles, the isothiazole ring in this compound could open, leading to rearranged products.

Ring Expansion: Conversely, ring expansion reactions are also known for benzo[d]isothiazole systems. A notable example is the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. This reaction leads to an intermediate azetidine (B1206935) which then undergoes a Lewis acid-catalyzed ring expansion to form seven-membered benzo[f] tandfonline.comrsc.orgthiazepine 1,1-dioxides. rsc.org Although this applies to the S,S-dioxide derivative, it demonstrates the capacity of the benzo[d]isothiazole scaffold to participate in reactions that expand the heterocyclic ring. rsc.org

These types of reactions often proceed through carbocation or other reactive intermediates, and their pathways can be complex. wikipedia.org

Theoretical and Computational Chemistry Studies

Spectroscopic Property Prediction from First PrinciplesFirst-principles calculations, typically using Time-Dependent DFT (TD-DFT), are employed to predict spectroscopic properties like UV-Vis absorption spectra, infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are often compared with experimental data to validate both the computational model and the experimental characterization. No such theoretical spectroscopic data has been published for Methyl benzo[d]isothiazole-4-carboxylate.

Vibrational Frequency Calculations for IR/Raman Spectra

No specific studies detailing the theoretical vibrational frequency calculations for the Infrared (IR) and Raman spectra of this compound were found. Such calculations, typically performed using methods like Density Functional Theory (DFT), would provide a theoretical spectrum that could be used to assign and interpret experimental vibrational bands, offering insights into the molecule's structural and bonding characteristics.

NMR Chemical Shift Predictions

There is no available research presenting theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) for this compound. These predictions, often achieved through computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, are valuable for confirming the molecular structure by comparing the calculated shifts to experimentally obtained NMR data.

Structure-Activity Relationship (SAR) at a Molecular Level

Detailed Structure-Activity Relationship (SAR) analyses specifically centered on this compound are not documented in the accessible literature.

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights

No QSAR studies that provide mechanistic insights into the activity of this compound have been published. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their activities, which can help in understanding the molecular properties that drive a particular effect, excluding direct prediction of biological activity.

Ligand-Protein Interaction Modeling

Specific molecular modeling studies detailing the binding mechanisms of this compound with any protein targets are absent from the scientific literature. Such studies, including molecular docking and molecular dynamics simulations, would aim to elucidate the specific amino acid residues involved in the interaction and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, without focusing on clinical outcomes.

Supramolecular Interactions and Crystal Packing Studies

There are no published crystallographic studies or computational analyses focusing on the supramolecular interactions and crystal packing of this compound. This type of research would involve analyzing the single-crystal X-ray diffraction data to understand how individual molecules arrange themselves in the solid state, identifying non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal lattice.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis would be required to determine the precise structure of Methyl benzo[d]isothiazole-4-carboxylate in solution.

To confirm the chemical structure, a suite of 2D NMR experiments would be essential. COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, helping to piece together the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of atoms, which is crucial for determining the compound's preferred conformation in solution. Without published spectra, a data table of chemical shifts and coupling constants cannot be generated.

Solid-state NMR (ssNMR) would be a valuable technique for studying this compound in its solid form. This analysis can distinguish between different polymorphic forms—crystalline structures of the same compound—and provide information about the local environment of atoms in microcrystalline or amorphous samples where single-crystal X-ray diffraction is not feasible.

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Intermolecular Interactions

Single crystal XRD is the gold standard for determining the three-dimensional structure of a molecule. This technique would provide precise bond lengths, bond angles, and the absolute configuration of this compound.

By growing crystals under various conditions, researchers could investigate the potential for polymorphism. Different crystal forms can have distinct physical properties, and understanding this is a key aspect of crystal engineering.

An XRD structure would reveal the intermolecular forces that govern the crystal packing. This includes identifying any classical hydrogen bonds and weaker interactions like C-H···O or C-H···N bonds. It would also show how the aromatic rings of the benzo[d]isothiazole system interact with each other, for instance, through π-stacking, which is a common organizing force in the crystal structures of planar aromatic molecules.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

HRMS would provide an extremely accurate mass measurement of the parent ion of this compound, which can be used to confirm its elemental composition. By inducing fragmentation and analyzing the resulting ions, a detailed fragmentation pathway could be proposed. This pathway provides valuable structural information as it shows how the molecule breaks apart, which is characteristic of its specific arrangement of atoms and functional groups. A data table of observed m/z values and their corresponding fragment structures cannot be created without experimental results.

Advanced Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

The conformational landscape of this compound, like other benzisothiazole derivatives, can be comprehensively investigated through the synergistic application of advanced vibrational spectroscopy techniques—namely Infrared (IR) and Raman spectroscopy—and high-level quantum chemical calculations. core.ac.ukmdpi.com This combined approach is crucial for identifying the most stable conformers of a molecule in different phases and for understanding the intramolecular dynamics. core.ac.uk

The methodology typically involves the theoretical prediction of possible conformers and their corresponding vibrational frequencies using methods like Density Functional Theory (DFT). mdpi.comnih.gov The calculated IR and Raman spectra for each potential conformer are then compared with experimentally recorded spectra. researchgate.net A strong correlation between the experimental spectrum and the calculated spectrum for a specific conformer allows for its structural assignment and confirmation of its stability under the experimental conditions. nih.gov

For benzisothiazole and its derivatives, specific vibrational modes are particularly sensitive to conformational changes. These often include the stretching and bending vibrations of the heterocyclic ring, the carbonyl group of the ester, and the C-N and C-S bonds. nih.govresearchgate.net For instance, studies on related benzothiazole (B30560) compounds have assigned C=N stretching vibrations in the range of 1412-1640 cm⁻¹ and C-H bending vibrations at 814-868 cm⁻¹. researchgate.net The analysis of these regions in the IR and Raman spectra can reveal subtle shifts in frequency and intensity that correspond to different spatial arrangements of the molecule's substituents. core.ac.uk

Matrix-isolation infrared spectroscopy is a particularly powerful technique for this type of analysis, as it allows for the trapping and stabilization of different conformers at low temperatures (e.g., 10 K in an argon matrix). core.ac.uk This prevents interconversion and allows for the individual characterization of conformers that might coexist in the gas phase. core.ac.uk Subsequent annealing of the matrix can promote conformational isomerization, providing insights into the relative stabilities of the conformers and the energy barriers for their interconversion. core.ac.uk

Below is a table of representative vibrational frequencies for the core benzisothiazole structure, derived from studies on analogous compounds. These assignments serve as a foundational guide for the spectral analysis of this compound.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3050 - 3150IR, Raman
Carbonyl (C=O) Stretch (Ester)1700 - 1750IR
C=N Stretch1580 - 1640IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-O Stretch (Ester)1200 - 1300IR
C-S Stretch700 - 800Raman
Aromatic C-H Out-of-Plane Bend750 - 900IR

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if chiral derivatives are relevant)

Should chiral derivatives of this compound be synthesized, for instance, by introducing a stereocenter in the ester group or on the benzisothiazole ring, chiroptical spectroscopy would be the definitive method for determining their absolute configuration. researchgate.net Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule. nih.gov

The process of stereochemical characterization involves comparing the experimentally measured chiroptical spectrum with spectra calculated for all possible stereoisomers (e.g., the R and S enantiomers). nih.gov A match between the experimental and a calculated spectrum provides an unambiguous assignment of the absolute configuration of the synthesized compound. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, characterized by positive or negative Cotton effects, is a unique fingerprint of a chiral molecule's stereochemistry. mtu.edu For molecules containing strong chromophores, such as the benzisothiazole ring system, ECD can be a powerful tool. However, in some cases, the spectrum may be dominated by a single powerful chromophore, potentially masking the contribution of the stereocenter of interest. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. nih.gov VCD spectroscopy is often highly effective for assigning the absolute configuration of molecules, even complex ones with multiple chiral centers. researchgate.net A key advantage of VCD is that it can often distinguish the spectral contributions from different chiral elements within a single molecule, providing a more detailed stereochemical picture. nih.gov The comparison between the experimental VCD spectrum and DFT-calculated spectra for the possible enantiomers allows for a reliable assignment of the absolute configuration. nih.gov

Mechanistic Aspects of Biological Interactions and Target Identification Excluding Clinical Human Trial Data

Interaction with Biological Macromolecules: Mechanistic Insights

The biological activity of benzo[d]isothiazole derivatives is largely attributed to their ability to interact with and modulate the function of key biological macromolecules. The primary mechanism explored in the literature is enzyme inhibition, with some compounds also showing potential for receptor and nucleic acid interactions.

Enzyme Inhibition Mechanisms

Derivatives of the benzo[d]isothiazole scaffold have been identified as inhibitors of several enzyme classes. The nature of this inhibition often involves covalent or non-covalent interactions with critical amino acid residues within the enzyme's active site.

One significant target is protein tyrosine phosphatase 1B (PTP1B) , a key regulator in insulin (B600854) signaling pathways. Certain benzo[d]isothiazole-1,1-dioxide derivatives have demonstrated potent inhibitory activity against this enzyme. Mechanistic studies suggest that these compounds act as non-competitive inhibitors, binding to an allosteric site rather than the catalytic active site. This interaction is thought to induce a conformational change in the enzyme, rendering it inactive.

Another class of enzymes inhibited by benzo[d]isothiazole derivatives is caspases , which are crucial mediators of apoptosis. Specifically, certain derivatives have been shown to inhibit caspase-3. The proposed mechanism involves the electrophilic sulfur atom of the isothiazole (B42339) ring being susceptible to nucleophilic attack by the cysteine residue in the caspase active site, leading to a reversible covalent modification.

Additionally, some benzo[d]isothiazole derivatives have been investigated as inhibitors of human leukocyte elastase (HLE) , a serine protease involved in inflammatory processes. The inhibition mechanism is believed to involve the formation of a covalent bond between the compound and the active site serine residue of the protease.

Enzyme TargetDerivative ClassMechanism of Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B)Benzo[d]isothiazole-1,1-dioxidesAllosteric, Non-competitive
Caspase-3Benzo[d]isothiazole derivativesReversible covalent modification of active site cysteine
Human Leukocyte Elastase (HLE)Benzo[d]isothiazole derivativesCovalent modification of active site serine

Receptor Binding and Modulation at a Molecular Level

While less explored than enzyme inhibition, some benzo[d]isothiazole derivatives have been designed to interact with specific receptors. For instance, derivatives have been synthesized to target the retinoid X receptor (RXR) , a type of nuclear receptor that regulates gene expression. The molecular interaction is predicted to involve hydrogen bonding and hydrophobic interactions within the ligand-binding pocket of the receptor, mimicking the binding of the natural ligand, 9-cis-retinoic acid.

Nucleic Acid Binding Mechanisms

The interaction of benzo[d]isothiazole derivatives with nucleic acids is not a widely reported mechanism of action. However, the planar nature of the bicyclic ring system suggests a potential for intercalation between the base pairs of DNA. This mode of binding could disrupt DNA replication and transcription processes, leading to cytotoxic effects. Further biophysical studies would be necessary to confirm and characterize such interactions.

Protein-Protein Interaction Modulation

Currently, there is a lack of specific research demonstrating the modulation of protein-protein interactions by Methyl benzo[d]isothiazole-4-carboxylate or its close analogs.

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery. For the broader class of benzo[d]isothiazoles, a combination of computational and experimental approaches has been suggested, although detailed studies on target deconvolution for this compound itself are absent from the literature.

Affinity-Based Proteomics for Target Deconvolution

Affinity-based proteomics is a powerful technique for identifying the cellular targets of a small molecule. This approach would involve immobilizing a derivative of this compound onto a solid support, such as a resin. This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry. This method could provide an unbiased survey of the potential protein targets of this compound within the proteome, offering starting points for further validation and mechanistic studies.

Biochemical Assays for Specific Pathway Interrogation

The biological activity of this compound and its analogs is often assessed through a variety of biochemical assays designed to probe their interaction with specific cellular pathways. A primary target identified for compounds containing the benzo[d]isothiazole scaffold is the Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in cancer and other diseases.

Biochemical assays to determine the inhibitory potential of these compounds against USP7 typically involve measuring the cleavage of a fluorogenic ubiquitin substrate, such as ubiquitin-amido-4-methylcoumarin (Ub-AMC). A decrease in the rate of fluorescent AMC release in the presence of the test compound indicates inhibition of USP7's catalytic activity.

Furthermore, mechanism-of-action studies often employ assays to determine the mode of inhibition. For instance, some benzo[d]isothiazole derivatives have been shown to act as covalent inhibitors by modifying a cysteine residue (Cys223) in the catalytic domain of USP7. nih.gov This can be investigated using mass spectrometry to detect the covalent adduction of the inhibitor to the USP7 protein. Enzyme kinetics studies are also crucial to determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing further insights into the binding mechanism.

Mechanistic Structure-Activity Relationships (SAR)

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies on the broader class of benzothiazole (B30560) and benzo[d]isothiazole derivatives have provided valuable information on the molecular features that govern their biological effects. researchgate.netnih.gov

Influence of Substituent Effects on Molecular Recognition

The nature and position of substituents on the benzo[d]isothiazole ring system play a pivotal role in molecular recognition and biological activity. The benzothiazole scaffold itself is considered a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net

For the this compound core, the following SAR observations from related series are noteworthy:

The Carboxylate Group: The methyl carboxylate group at the 4-position is a key feature. Its electronic and steric properties can influence binding affinity and selectivity for the target protein. Hydrolysis of the ester to the corresponding carboxylic acid can significantly alter the compound's properties, including its charge state at physiological pH, which can impact interactions with charged residues in the binding pocket.

Aromatic Ring Substituents: Modifications to the benzene (B151609) ring of the benzo[d]isothiazole core can modulate activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring system, affecting pi-stacking interactions with aromatic amino acid residues in the target's binding site.

Isothiazole Ring Integrity: The isothiazole ring is a critical component of the pharmacophore. Its specific geometry and the presence of the nitrogen and sulfur atoms are often essential for key hydrogen bonding or other non-covalent interactions with the target.

Interactive Table: SAR of Benzothiazole Derivatives

Compound Series R1 Substituent R2 Substituent Observed Activity
Benzo[d]isothiazole -H -COOCH3 USP7 Inhibition
Phenyl-benzothiazole -Phenyl -H Dual sEH/FAAH Inhibition nih.gov

Conformational Analysis in Binding Site Interaction

The three-dimensional conformation of this compound is a critical determinant of its ability to fit into the binding site of a biological target. The interaction between a ligand and its receptor is a dynamic process, and the conformational flexibility or rigidity of the ligand can significantly impact its binding affinity and specificity. researchgate.netnih.gov

Molecular modeling and computational studies, such as molecular dynamics simulations, are often employed to understand the conformational preferences of benzo[d]isothiazole derivatives when bound to their targets, such as USP7. nih.gov These studies can reveal the lowest energy conformations of the ligand within the binding pocket and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

The planarity of the benzo[d]isothiazole ring system is a significant feature, allowing it to participate in favorable stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding site. The orientation of the methyl carboxylate group relative to the bicyclic core is also crucial and can be influenced by rotations around the connecting single bond. The preferred conformation will be one that maximizes favorable interactions with the protein while minimizing steric clashes.

Design Principles for Modulators of Biological Pathways

The design of novel modulators based on the this compound scaffold is guided by several key principles derived from SAR and structural biology studies.

Scaffold Hopping and Bioisosteric Replacement: The benzo[d]isothiazole nucleus can serve as a starting point for the design of new molecules. Scaffold hopping involves replacing this core with other heterocyclic systems that maintain a similar spatial arrangement of key interaction points. Bioisosteric replacement of the methyl carboxylate group with other functional groups (e.g., amides, sulfonamides, tetrazoles) can be explored to improve potency, selectivity, or pharmacokinetic properties.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, structure-based design becomes a powerful tool. By visualizing the binding of this compound or its analogs in the active site, medicinal chemists can rationally design modifications to enhance binding affinity. This could involve adding substituents that form new hydrogen bonds or fill unoccupied hydrophobic pockets within the binding site.

Fragment-Based Drug Discovery: The benzo[d]isothiazole core can be considered a molecular fragment. In fragment-based approaches, small, low-affinity fragments are identified that bind to the target protein. These fragments are then grown or linked together to create more potent lead compounds. The this compound structure could be elaborated upon by adding fragments that bind to adjacent regions of the target's binding site.

Interactive Table: Design Strategies for Benzo[d]isothiazole Modulators

Design Principle Approach Desired Outcome
Scaffold Hopping Replace benzo[d]isothiazole with other heterocycles Novel chemical series with similar activity
Bioisosteric Replacement Substitute -COOCH3 with other functional groups Improved potency and DMPK properties
Structure-Based Design Modify based on target's 3D structure Enhanced binding affinity and selectivity

Applications in Advanced Chemical Synthesis and Materials Science

Methyl benzo[d]isothiazole-4-carboxylate as a Synthetic Building Block

The benzo[d]isothiazole scaffold is a "privileged" structure in medicinal and synthetic chemistry, serving as a versatile and unique foundation for building a wide range of derivatives. researchgate.netarkat-usa.orgarkat-usa.org This core structure, embodied in this compound, provides a robust starting point for developing new molecular entities.

Precursor in Complex Heterocyclic Synthesis

The benzo[d]isothiazole nucleus is a valuable precursor for the assembly of more intricate, multi-ring heterocyclic systems. Its inherent reactivity allows for its incorporation into larger, more complex molecules. For instance, research has demonstrated the synthesis of spiro[benzo[d]isothiazole-3,3'-pyrazole] derivatives, showcasing how the benzoisothiazole unit can be integral to forming complex spirocyclic systems. researchgate.net The ability to functionalize the scaffold is a key area of chemical research, aiming to produce a broader library of compounds, including those with additional heterocyclic components. arkat-usa.org While many synthetic methods focus on creating the benzo[d]isothiazole ring itself, the resulting structures are frequently used in subsequent steps to build even more complex molecules. arkat-usa.orgnih.gov

Scaffold for Combinatorial Library Generation

The concept of a "scaffold" is central to combinatorial chemistry, where a core molecular structure is systematically modified to create a large collection, or library, of related compounds. The benzo[d]isothiazole scaffold is well-suited for this purpose. Researchers have developed series of benzo[d]isothiazole derivatives from a common starting point to explore their biological activities, a hallmark of combinatorial library generation. nih.gov This approach allows for the rapid exploration of the chemical space around the core structure. The related benzothiazole (B30560) scaffold has also been utilized to create focused libraries of novel compounds for biological screening. researchgate.net DNA-encoded libraries (DELs), a modern approach to high-throughput screening, have also been successfully constructed using privileged heterocyclic scaffolds like 2-thiobenzazoles, demonstrating the utility of such cores in generating vast and diverse molecular libraries. rsc.orgrsc.org

Role in Catalysis and Ligand Design

The unique electronic properties and the presence of heteroatoms (nitrogen and sulfur) in the benzo[d]isothiazole ring make it a candidate for applications in catalysis and as a ligand in coordination chemistry. arkat-usa.org

Metal Chelation Properties for Catalytic Applications

The isothiazole (B42339) family of compounds has demonstrated the ability to form complexes with a variety of metals, including palladium(II), cobalt(II), nickel(II), copper(II), zinc(II), and silver(I). thieme-connect.com The nitrogen and sulfur atoms within the heterocyclic ring, along with potential coordinating groups on the benzene (B151609) ring (such as the carboxylate in this compound), can act as donor sites for metal ions. This coordination chemistry is crucial for ligand design. Research has highlighted the promise of using metal complexes of isothiazole for the catalysis of organic reactions. thieme-connect.com The related benzothiazole scaffold has been successfully incorporated into ligands for Co(III) and Ru(III) complexes, which were found to have octahedral geometries. biointerfaceresearch.com The ability of these scaffolds to chelate metal ions is fundamental to their potential use in developing novel catalysts. impactfactor.orgresearchgate.net

Organocatalytic Applications

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While heterocyclic compounds are a major focus in this field, specific applications of this compound as an organocatalyst are not extensively documented in current literature. However, the broader field of benzothiazole synthesis has seen the use of catalysts for various transformations, including photocatalysis where intermediates act as photosensitizers. acs.org This indicates the potential for heterocyclic systems to participate in catalytic cycles, though direct organocatalytic applications of this specific compound remain an area for future exploration.

Integration into Functional Materials (excluding biomedical devices or implants)

Heterocyclic compounds are foundational building blocks for a variety of functional organic materials used in electronics and photonics. Benzothiazole derivatives, for example, have found applications as dyes and in polymer chemistry. nih.govpcbiochemres.com The structural characteristics of these fused ring systems, such as rigidity and electronic properties, make them suitable for these roles. While direct integration of this compound into such materials is not widely reported, related heterocyclic scaffolds are being actively investigated. For example, the development of novel heterocyclic building blocks is crucial for advancing organic materials chemistry for applications in Organic Light Emitting Diodes (OLEDs) and other organic electronics. dntb.gov.ua The synthesis of various benzothiazole derivatives has been linked to the creation of products with promising luminous performance, suggesting their utility in photoactive materials. researchgate.net

Optoelectronic Properties in Semiconducting Polymers

Although direct studies on this compound in semiconducting polymers are not readily found, research on analogous benzothiazole and benzothiadiazole derivatives provides insights into the potential optoelectronic properties of this class of compounds. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the electronic and optoelectronic properties of various organic donor-acceptor-donor materials based on thienylbenzothiadiazole. researchgate.net These studies explore the impact of different electron-donor groups on the structural, electronic, and optoelectronic characteristics of these molecules. researchgate.net The aim of such research is to understand the relationship between molecular structure and properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing novel low bandgap materials for applications in solar cells and other optoelectronic devices. researchgate.net

The introduction of electron-donor groups and doping processes have been shown to significantly influence the electronic and optoelectronic properties of these conjugated systems. researchgate.net By tuning these properties, researchers can guide the synthesis of new materials with desired characteristics for specific applications. researchgate.net

Supramolecular Assembly in Material Design

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are central to the design of new materials with tailored properties. While specific examples involving this compound are scarce, the broader field has seen the construction of novel supramolecular assemblies using related building blocks. For instance, researchers have successfully created supramolecular assemblies from the thiazolothiazole extended viologen moiety. rsc.org In these systems, electron-deficient and electron-donating components are linked through hydrogen bonds to form donor-acceptor (D-A) systems. rsc.org This approach allows for the construction of complex, functional architectures with potential applications in areas such as photochromism. rsc.org

Agrochemistry (Mechanistic Aspects of Activity)

In the field of agrochemistry, various derivatives of benzothiazole, benzoxazole, and thiadiazole have been investigated for their biological activities. ccspublishing.org.cnresearchgate.netresearchgate.netresearchgate.netnih.gov These compounds have shown promise as fungicides and plant activators, which can induce a plant's natural defense mechanisms against pathogens. ccspublishing.org.cnnih.govnih.govnih.govgoogleapis.comaminer.cn

The fungicidal activity of these heterocyclic compounds is a significant area of research. ccspublishing.org.cnresearchgate.netresearchgate.netnih.govmdpi.com For example, a series of novel 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives were synthesized and showed moderate to strong fungicidal activity against various fungi. ccspublishing.org.cn Some of these compounds exhibited outstanding activity against Valsa mali, a pathogenic fungus affecting apple trees. ccspublishing.org.cn Similarly, hydrazone derivatives containing a 4-methylbenzo[d]thiazole (B149020) moiety have also been synthesized and investigated for their fungicidal properties. researchgate.net

Beyond direct fungicidal action, some of these compounds act as "plant activators." A notable example is benzothiadiazole (BTH), which can prime plant cells for an augmented defense response upon pathogen attack. nih.gov BTH has been shown to enhance the elicitation of coumarin (B35378) phytoalexin secretion in parsley cells, which is associated with the potentiated activation of genes encoding Phenylalanine Ammonia-Lyase (PAL), a key enzyme in the phenylpropanoid pathway that produces defense compounds. nih.gov Interestingly, BTH can have a dual role, directly inducing the expression of some defense-related genes, like those for anionic peroxidase, while priming others for a stronger response to a pathogen challenge. nih.gov The ability of various chemicals to enhance disease resistance in plants has been correlated with their capacity to potentiate the elicitation of these defense responses. nih.gov

While the precise mechanistic details for this compound are not available, the research on related compounds suggests that its agrochemical potential could lie in either direct fungicidal activity or the induction of systemic acquired resistance (SAR) in plants, a key component of their defense arsenal. nih.govnih.govgoogleapis.comaminer.cn

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for benzo[d]isothiazole derivatives have often relied on harsh reaction conditions, stoichiometric toxic reagents, and multi-step procedures. arkat-usa.org The future of synthesizing Methyl benzo[d]isothiazole-4-carboxylate and its analogues lies in the development of more sustainable and efficient methodologies that align with the principles of green chemistry.

Emerging strategies focus on minimizing waste, energy consumption, and the use of hazardous substances. Key future directions include:

Electrochemical Synthesis : Electrochemistry is emerging as a powerful and green tool in organic synthesis, using electricity as a clean oxidant or reductant. nih.gov The electrochemical dehydrogenative cyclization of 2-mercaptobenzamides to form the benzo[d]isothiazol-3(2H)-one core is a promising precedent. nih.gov Future work could adapt this strategy for the synthesis of the this compound backbone, potentially offering a reagent-free and highly efficient pathway for N–S bond formation. nih.govresearchgate.net

Visible-Light Photocatalysis : The use of visible light to drive chemical reactions represents a highly sustainable approach. chemrxiv.org Photocatalytic methods, employing catalysts like Eosin Y or metal-free systems such as graphitic carbon nitride, have been successfully used for synthesizing benzothiazoles. researchgate.netdntb.gov.ua Research into visible-light-mediated pathways for the construction of the benzo[d]isothiazole ring of this compound could lead to milder reaction conditions, novel reactivity, and reduced energy costs. chemrxiv.org

One-Pot and Cascade Reactions : To improve atom economy and process efficiency, future synthetic designs will likely focus on one-pot syntheses. arkat-usa.org Methodologies such as the copper-catalyzed cascade reaction of 2-halobenzamides with a sulfur source demonstrate the feasibility of constructing the core structure in a single operation. nih.gov Applying this concept to appropriately substituted precursors could provide a direct and scalable route to this compound.

Table 1: Comparison of Modern Synthetic Strategies for Benzo[d]isothiazole Scaffolds
Synthetic StrategyKey FeaturesPotential Advantages for SustainabilityReferences
Electrochemical SynthesisUses electricity as a redox agent; often reagent-free.Eliminates chemical oxidants/reductants; high energy efficiency. nih.govresearchgate.net
Visible-Light PhotocatalysisDriven by light energy; often uses organic dyes or semiconductors as catalysts.Utilizes a renewable energy source; operates under mild conditions. chemrxiv.orgresearchgate.net
Copper-Catalyzed Cascade ReactionsCombines multiple bond-forming events (e.g., C–S and N–S) in a single pot.Reduces purification steps, solvent waste, and improves overall yield. nih.gov
Metal- and Photocatalyst-Free SynthesisRelies on inherent substrate reactivity, sometimes promoted by light or base.Avoids catalyst cost and metal contamination of the final product. chemrxiv.org

Advanced Computational Design of Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic structure and reactivity of molecules, thereby guiding the synthesis of new functional derivatives. scirp.orgmdpi.com For this compound, advanced computational design will be instrumental in creating a new generation of molecules with precisely tuned properties.

Future research in this area will likely involve:

Predicting Reactivity Descriptors : DFT calculations can determine key reactivity parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and electrophilicity (ω). scirp.orgmdpi.com A smaller HOMO-LUMO gap generally correlates with higher reactivity. mdpi.com By systematically modeling derivatives of this compound with different substituents, researchers can predict how these modifications will alter the molecule's stability and reactivity. mdpi.com For instance, adding strong electron-withdrawing groups is expected to lower the LUMO energy and increase electrophilicity. mdpi.com

Mapping Electrostatic Potential : Molecular Electrostatic Potential (MEP) maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) sites within a molecule. mdpi.com For this compound, MEP analysis can predict sites susceptible to nucleophilic or electrophilic attack, guiding functionalization strategies.

In Silico Design of Functional Materials : Computational methods are crucial for designing molecules for specific applications, such as organic electronics. researchgate.netnih.gov By calculating properties like ionization potential, electron affinity, and absorption spectra, researchers can design derivatives of this compound with optimal optoelectronic characteristics for use in devices like organic light-emitting diodes (OLEDs). researchgate.netresearch-nexus.net

Table 2: Key Computational Parameters and Their Implications for Molecular Design
ParameterDefinitionImplication for Reactivity and FunctionReferences
HOMO-LUMO Gap (ΔE)The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap suggests higher kinetic reactivity and lower kinetic stability. Influences optical and electronic properties. mdpi.com
Chemical Hardness (η)A measure of resistance to change in electron distribution. Related to the HOMO-LUMO gap.Harder molecules (larger ΔE) are generally less reactive. mdpi.com
Electrophilicity Index (ω)A measure of the energy stabilization when a molecule acquires additional electronic charge.Higher values indicate a greater capacity to act as an electrophile. scirp.org
Molecular Electrostatic Potential (MEP)A 3D plot of the electrostatic potential mapped onto the electron density surface.Identifies electron-rich (red) and electron-deficient (blue) regions, predicting sites for electrophilic and nucleophilic attack. mdpi.com

Exploration of Unconventional Reactivity Profiles

Beyond conventional ground-state reactions, the unique electronic structure of the benzo[d]isothiazole ring opens avenues for exploring unconventional reactivity, particularly through photochemical pathways. The future in this domain involves moving beyond predictable functionalization to uncover novel transformations.

An exciting direction is the use of photochemical reactions to access complex molecular architectures. A notable example is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine (B1206935). nih.gov Recently, a visible-light-mediated aza Paternò–Büchi reaction has been developed for benzo[d]isothiazole 1,1-dioxides, which subsequently rearrange to form larger heterocyclic systems. rsc.orgrsc.orgresearchgate.net This suggests a rich and underexplored photochemistry for the benzo[d]isothiazole core.

Future research could investigate whether this compound itself, or its derivatives, can participate in such electronically excited-state cycloadditions. rsc.orgrsc.org The C=N bond within the isothiazole (B42339) ring is a potential reaction site for these transformations. thieme-connect.de Success in this area would provide access to novel, spirocyclic, or fused heterocyclic systems that are difficult to synthesize via traditional thermal reactions, opening up new areas of chemical space. researchgate.net

Deeper Understanding of Molecular Recognition in Complex Systems (excluding clinical applications)

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to various fields beyond medicine, including materials science and analytical chemistry. The benzo[d]isothiazole scaffold, with its combination of an aromatic system and heteroatoms, provides an excellent platform for designing molecules capable of selective recognition.

Future research directions, strictly avoiding clinical applications, include:

Development of Chemosensors : The benzo[d]isothiazole moiety can be incorporated into fluorescent or colorimetric probes for the detection of ions and small molecules. researchgate.netacs.org The electronic properties of the scaffold can be finely tuned by substituents, including the methyl carboxylate group at the 4-position, to modulate its interaction with specific analytes. For example, benzothiazole-based sensors have been developed for the ratiometric detection of metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. acs.org Future work could focus on designing derivatives of this compound as selective sensors for environmentally relevant species or for monitoring chemical processes.

Building Blocks for Supramolecular Assemblies : The planar, aromatic structure of this compound makes it an ideal candidate for constructing ordered supramolecular structures through π-stacking interactions. The nitrogen and sulfur atoms, along with the carbonyl oxygen of the ester, can act as hydrogen bond acceptors or metal coordination sites. mdpi.com By designing derivatives with complementary functionalities, it may be possible to create self-assembling materials like liquid crystals or porous organic frameworks with applications in separation or catalysis.

Integration into New Chemical Technologies and Methodologies

The unique properties of the benzo[d]isothiazole core make it a promising candidate for integration into a range of advanced chemical technologies. The future will see this compound and its derivatives being explored as functional components in novel materials and methodologies.

Key emerging areas for integration include:

Organic Electronics : Donor-acceptor (D-A) π-conjugated polymers are at the heart of organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org Benzothiadiazole, a related electron-deficient heterocycle, is a widely used acceptor unit in high-performance semiconducting polymers. rsc.org The electron-deficient nature of the benzo[d]isothiazole ring suggests that derivatives of this compound could serve a similar role. Future research will likely involve synthesizing polymers incorporating this moiety to explore their potential in creating more efficient and stable organic electronic devices. nih.govresearch-nexus.net

Fluorescent Probes and Imaging Agents : The rigid, aromatic structure of the benzo[d]isothiazole scaffold is a common feature in fluorescent molecules. researchgate.net By strategically modifying the structure of this compound, it is possible to create novel fluorescent probes. For instance, a benzothiazole-based sensor was recently developed for the ultra-sensitive detection of cyanide in environmental water samples and for live-cell imaging. spectroscopyonline.com This highlights the potential for creating specialized probes for non-clinical imaging applications, such as monitoring industrial processes or environmental contaminants.

Photocatalysis : Organic molecules that can absorb visible light and facilitate chemical reactions are of great interest. While often used as substrates, heterocyclic compounds can also be components of photocatalytic systems. dntb.gov.ua The tunable electronic properties of the this compound scaffold could be harnessed to design novel metal-free photocatalysts for specific organic transformations, contributing to the development of more sustainable chemical synthesis.

Q & A

Basic: What are the common synthetic routes for Methyl benzo[d]isothiazole-4-carboxylate?

Methodological Answer:
this compound can be synthesized via cyclocondensation reactions. A representative approach involves reacting substituted benzaldehydes with o-aminothiophenol derivatives under solvent-free, microwave-assisted conditions. For example, silica gel-mediated reactions in diethyl ether, followed by microwave irradiation (300 W, 6 min), yield high-purity products (94% yield) after recrystallization in methanol . Alternative routes include refluxing precursors like methyl 3-amino-4-hydroxybenzoate with aryl acids for 15 hours, followed by ice quenching to isolate intermediates .

Basic: How is the structural confirmation of this compound achieved?

Methodological Answer:
Structural confirmation relies on multimodal characterization :

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6_6) reveals aromatic proton environments (δ 8.04–6.90 ppm) and methoxy groups (δ 3.87 ppm) . 13C^{13}C NMR can confirm carbonyl and heterocyclic carbons (e.g., δ 162.8–121.0 ppm for related isothiazole derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 386.0487 for tert-butyl derivatives) .
  • Elemental Analysis : Combustion analysis ensures stoichiometric agreement (e.g., C: 69.45%, N: 5.82% for benzothiazole analogs) .

Advanced: How can reaction yields be optimized for this compound derivatives?

Methodological Answer:
Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (6 min vs. traditional 12-hour reflux) and improves yields (e.g., 79–94%) by enhancing reaction kinetics .
  • Solvent-Free Conditions : Minimizes side reactions (e.g., using silica gel as a solid support) .
  • Catalyst Screening : Evaluate Lewis acids (e.g., acetic acid) or heterogeneous catalysts to accelerate cyclization .
  • Temperature Control : Reflux in ethanol with glacial acetic acid (5 drops) improves intermediate stability .

Advanced: What computational methods are used to study the electronic properties of this compound?

Methodological Answer:
Computational studies employ:

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes ground-state geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Conformational Analysis : Spartan 06 software identifies low-energy conformers via torsional scanning .
  • Spectroscopic Simulation : Gaussian 03W predicts NMR chemical shifts and vibrational frequencies (FT-IR) for validation against experimental data .

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:
Contradictions arise from substituent effects or analytical variability. Resolution strategies include:

  • Cross-Validation : Compare 1H^1H/13C^{13}C NMR data across multiple derivatives (e.g., tert-butyl vs. methyl esters) to identify substituent-induced shifts .
  • Isotopic Labeling : Use deuterated analogs (e.g., 4-Methoxybenzaldehyde-α-d1) to track reaction pathways and assign ambiguous peaks .
  • Crystallography : Single-crystal X-ray diffraction (e.g., for benzothiazine carboxylates) provides unambiguous structural confirmation .

Basic: What biological screening approaches are relevant for this compound?

Methodological Answer:

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases, leveraging the compound’s heterocyclic scaffold .

Advanced: How to design analogs of this compound with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro, cyano, trifluoromethyl) at positions 2, 4, or 5 to enhance target binding .
  • Scaffold Hybridization : Fuse with imidazole or thiophene moieties (e.g., Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate) to improve pharmacokinetics .
  • Prodrug Strategies : Introduce esterase-labile groups (e.g., tert-butyl esters) for controlled release .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 warnings) .
  • Ventilation : Conduct reactions in fume hoods due to irritant vapors (Risk Code 36/37/38) .
  • Waste Disposal : Neutralize acidic byproducts before disposal (pH 6–8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.